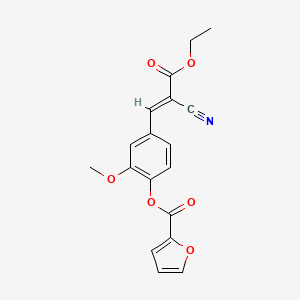

4-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-methoxyphenyl 2-furoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-methoxyphenyl 2-furoate" belongs to a class of organic compounds characterized by the presence of cyano, ethoxy, methoxy, and furoate functional groups. These functional groups suggest the compound could exhibit unique chemical and physical properties, making it of interest in various fields of chemical research.

Synthesis Analysis

Synthesis of similar compounds typically involves strategic functionalization of aromatic systems and the incorporation of specific substituents through multi-step organic synthesis. For instance, compounds like ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate utilize interactions such as N⋯π and hydrogen bonding in their crystal packing, indicating a complex synthesis pathway that includes the formation of these specific functional groups and structural motifs (Zhang, Wu, & Zhang, 2011).

Molecular Structure Analysis

The molecular structure of compounds containing cyano, ethoxy, methoxy, and furoate groups is influenced by intramolecular and intermolecular interactions, including hydrogen bonding and π interactions. These interactions can affect the compound's crystal structure and stability. For example, the structure of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate is stabilized through N⋯π interactions and hydrogen bonding (Zhang, Wu, & Zhang, 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds is often characterized by reactions at the functional groups, leading to various transformations. Cyano(ethoxycarbonothioylthio)methyl benzoate, a compound with similar functional groups, demonstrates the ability for radical additions, showcasing the potential reactivity of the cyano and ethoxy groups in facilitating organic transformations (Bagal, de Greef, & Zard, 2006).

Scientific Research Applications

Crystal Packing Interactions

Research on related compounds shows that ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits unique N⋯π and O⋯π interactions, forming distinctive crystal packing arrangements. These findings highlight the potential for designing materials with specific molecular orientations and interactions (Zhang, Wu, & Zhang, 2011).

Photophysical Properties

A study on methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its cyano counterpart has revealed how substituting the thiophenyl moiety affects luminescence properties. This work indicates that the methoxy and cyano groups can significantly influence the quantum yield and solvatochromic effects, suggesting applications in the development of luminescent materials (Kim et al., 2021).

Synthesis of Polysubstituted Pyrroles

An efficient, metal-free synthesis method for polysubstituted pyrrole derivatives has been developed, using surfactants in aqueous medium. This approach, involving the cycloaddition of various ketones and acetylene dicarboxylates, showcases the versatility in synthesizing heterocyclic compounds, potentially including structures similar to "4-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-methoxyphenyl 2-furoate" (Kumar, Rāmānand, & Tadigoppula, 2017).

Non-Hydrogen Bond Type Interactions

The discovery of a non-hydrogen bond type C⋯π interaction in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate showcases the potential for molecular design and understanding molecular interactions in solid-state chemistry. This insight could guide the engineering of materials with desired properties by manipulating non-covalent interactions (Zhang, Tong, Wu, & Zhang, 2012).

properties

IUPAC Name |

[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO6/c1-3-23-17(20)13(11-19)9-12-6-7-14(16(10-12)22-2)25-18(21)15-5-4-8-24-15/h4-10H,3H2,1-2H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSNFBQRQPQTHJ-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C=C1)OC(=O)C2=CC=CO2)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC(=O)C2=CC=CO2)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5552059.png)

![5-(4-methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5552067.png)

![2-methyl-3-(3-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5552076.png)

![7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5552092.png)

![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-furylmethyl)-1,3-thiazol-2-amine](/img/structure/B5552118.png)

![1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)

![5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5552149.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5552156.png)

![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)

![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)